[3-(Benzyloxy)but-1-en-1-yl]benzene
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Overview
Description
[3-(Benzyloxy)but-1-en-1-yl]benzene is an organic compound with the molecular formula C16H16O It consists of a benzene ring substituted with a benzyloxy group and a butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Benzyloxy)but-1-en-1-yl]benzene can be achieved through several methods. One common approach involves the Wittig rearrangement of allyl benzyl ether. For instance, 1-[(1E)-3-(Benzyloxy)prop-1-en-1-yl]adamantane reacts with butyllithium to give [2,3]- and [1,2]-rearrangement products . Another method involves the deprotective oxidation of allylic ethers using molecular iodine in 1,4-dioxane/water at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
[3-(Benzyloxy)but-1-en-1-yl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzylideneacetone using molecular iodine.
Substitution: It can participate in substitution reactions, particularly at the benzylic position, due to the presence of the benzyloxy group.
Common Reagents and Conditions
Oxidation: Molecular iodine in 1,4-dioxane/water at reflux temperature.
Substitution: Reagents such as butyllithium can be used for substitution reactions.
Major Products
Oxidation: Benzylideneacetone.
Substitution: Various rearrangement products, including threo and erythro diastereoisomers.
Scientific Research Applications
[3-(Benzyloxy)but-1-en-1-yl]benzene has several applications in scientific research:
Chemistry: It is used as a model substrate in studies involving Wittig rearrangement and deprotective oxidation
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the synthesis of other complex organic molecules, which may have industrial applications.
Mechanism of Action
The mechanism of action of [3-(Benzyloxy)but-1-en-1-yl]benzene involves its reactivity at the benzylic position. The benzyloxy group stabilizes the intermediate formed during reactions, facilitating various chemical transformations. For example, in oxidation reactions, the benzylic position is particularly reactive due to the stabilization provided by the benzyloxy group .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[3-(Benzyloxy)but-1-en-1-yl]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both a benzyloxy group and a butenyl group allows for a variety of chemical transformations that are not possible with simpler compounds.
Properties
CAS No. |
166021-49-4 |
---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
4-phenylbut-3-en-2-yloxymethylbenzene |
InChI |
InChI=1S/C17H18O/c1-15(12-13-16-8-4-2-5-9-16)18-14-17-10-6-3-7-11-17/h2-13,15H,14H2,1H3 |
InChI Key |
LTIDKUATKVFXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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